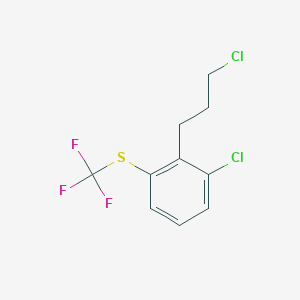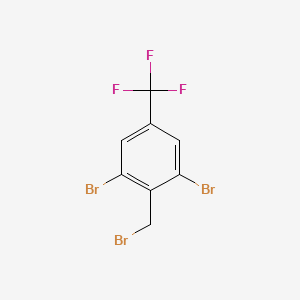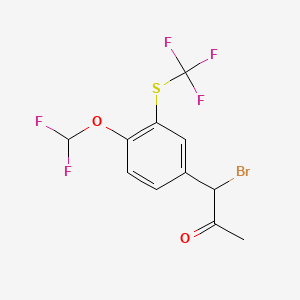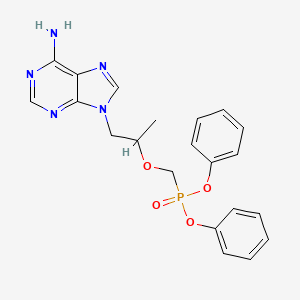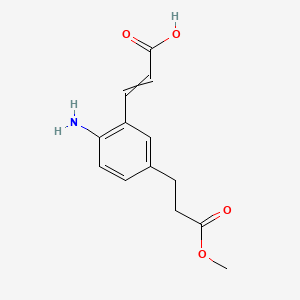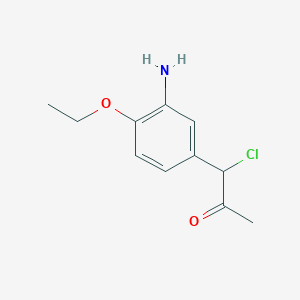![molecular formula C15H16O4 B14060890 Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-yl)acetate](/img/structure/B14060890.png)
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate is a complex organic compound with a unique structure that includes a hexahydrobenzoannulene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate typically involves multiple steps. One common method includes the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction may require the use of a base such as sodium hydroxide to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes. For example, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-oxo-2-(5-oxo-5,6,7,8-tetrahydrobenzo8annulen-6-yl)acetate : A related compound with a slightly different ring structure.
Methyl 2-oxo-2-phenylacetate: Similar in structure but with a phenyl group instead of the hexahydrobenzoannulene ring.
Uniqueness
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H16O4 |
|---|---|
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
methyl 2-oxo-2-(5-oxo-7,8,9,10-tetrahydro-6H-benzo[8]annulen-6-yl)acetate |
InChI |
InChI=1S/C15H16O4/c1-19-15(18)14(17)12-9-5-3-7-10-6-2-4-8-11(10)13(12)16/h2,4,6,8,12H,3,5,7,9H2,1H3 |
Clé InChI |
FODIETYZKPTQFR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)C1CCCCC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




